![molecular formula C19H19N3O3S B11178491 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B11178491.png)
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a methoxybenzyl group, and a phenoxypropanamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The methoxybenzyl group can be introduced through nucleophilic substitution reactions, while the phenoxypropanamide moiety is often attached via amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): A hallucinogen with high affinity for serotonin receptors.
4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe): Another hallucinogenic compound with similar structural features.
Uniqueness
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is unique due to its combination of a thiadiazole ring and phenoxypropanamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13(25-15-9-4-3-5-10-15)18(23)20-19-22-21-17(26-19)12-14-8-6-7-11-16(14)24-2/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
InChI Key |
JPUDQJXEFNWEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)CC2=CC=CC=C2OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.